[R,(-)]-2-Hydroxy-3-pentenenitrile
CAS No.: 10017-08-0
Cat. No.: VC0160942
Molecular Formula: C4H10Li
Molecular Weight: 65.064
* For research use only. Not for human or veterinary use.
![[R,(-)]-2-Hydroxy-3-pentenenitrile - 10017-08-0](/images/no_structure.jpg)
Specification
CAS No. | 10017-08-0 |
---|---|
Molecular Formula | C4H10Li |
Molecular Weight | 65.064 |
Standard InChI | InChI=1S/C4H10.Li/c1-3-4-2;/h3-4H2,1-2H3; |
Standard InChI Key | OPJDZEFYYIUSLU-UHFFFAOYSA-N |
SMILES | [Li].CCCC |
Introduction
Chemical Structure and Properties
Molecular Structure
[R,(-)]-2-Hydroxy-3-pentenenitrile exhibits a distinctive molecular structure consisting of a pentene backbone with strategically positioned functional groups. The compound features a hydroxyl group attached to the second carbon atom and a nitrile (cyano) group at the third carbon position. Its chiral nature is defined by the R configuration at the stereogenic center, giving it specific stereochemical properties that determine its reactivity and biological interactions .
The compound is officially designated as (E,2R)-2-hydroxypent-3-enenitrile according to IUPAC nomenclature, reflecting both its stereochemistry and structural arrangement . The E configuration indicates that the major substituents on the double bond are positioned on opposite sides, contributing to the compound's distinctive three-dimensional structure.
Physical and Chemical Properties
[R,(-)]-2-Hydroxy-3-pentenenitrile possesses several important physical and chemical properties that influence its behavior in various chemical reactions and biological systems. These properties are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Formula | C5H7NO | |
Molecular Weight | 97.12 g/mol | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 1 | |
Exact Mass | 97.052763847 Da | |
XLogP3-AA | 0.4 | |
InChI | InChI=1S/C5H7NO/c1-2-3-5(7)4-6/h2-3,5,7H,1H3/b3-2+/t5-/m1/s1 | |
SMILES | C/C=C/C@HO |
The presence of both hydroxyl and nitrile functional groups creates a unique chemical environment that enables [R,(-)]-2-Hydroxy-3-pentenenitrile to participate in various chemical transformations. The hydroxyl group can engage in hydrogen bonding, affecting solubility and reactivity patterns, while the nitrile group serves as a versatile handle for further synthetic modifications.
Synthesis Methods
Enzymatic Synthesis
One of the most significant methods for preparing [R,(-)]-2-Hydroxy-3-pentenenitrile involves enzymatic catalysis, which provides excellent stereoselectivity. Research has demonstrated that R-oxynitrilase can catalyze the addition of hydrogen cyanide (HCN) to 2-butenal (crotonaldehyde), resulting in the formation of this chiral compound with high enantioselectivity . This biocatalytic approach represents an environmentally friendly method that operates under mild conditions while achieving impressive stereochemical control.
The enzymatic synthesis can be represented by the following general reaction:
2-butenal + HCN → [R,(-)]-2-Hydroxy-3-pentenenitrile
This reaction highlights the utility of enzymes in creating complex chiral molecules from simple starting materials. The R-oxynitrilase enzyme specifically catalyzes the formation of the R enantiomer, making it an excellent chiral starting material for further synthetic transformations .
Applications in Synthetic Chemistry
[R,(-)]-2-Hydroxy-3-pentenenitrile has proven to be an excellent chiral starting material for the synthesis of more complex molecules. Studies have demonstrated its utility in preparing biologically significant compounds, including:
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(2S,3R)-3-amino-2-hydroxydecanoic acid, which is the N-terminal moiety of microginin
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(3R,4R)-3-amino-4-hydroxyazepane, an important structural component found in ophiocordin and balanol
These synthetic applications underscore the compound's value as a versatile building block in pharmaceutical development and natural product synthesis. The hydroxyl and nitrile groups serve as functional handles that can be manipulated through various chemical transformations to introduce new structural features.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques play a crucial role in assessing the purity of [R,(-)]-2-Hydroxy-3-pentenenitrile and monitoring reactions involving this compound. High-performance liquid chromatography (HPLC) with chiral stationary phases would be particularly useful for determining enantiomeric purity, which is critical when the compound is used in asymmetric synthesis.
Structural Relationships and Comparisons
Related Compounds
Several compounds share structural similarities with [R,(-)]-2-Hydroxy-3-pentenenitrile, including other hydroxynitriles and unsaturated nitriles. The compound 3-pentenenitrile (CAS: 4635-87-4) represents a related structure lacking the hydroxyl group . Understanding these structural relationships helps to contextualize the chemical behavior and potential applications of [R,(-)]-2-Hydroxy-3-pentenenitrile within the broader family of nitrile-containing compounds.
Comparison of Chemical Reactivity
The presence of multiple functional groups in [R,(-)]-2-Hydroxy-3-pentenenitrile creates opportunities for diverse chemical transformations. The hydroxyl group can participate in esterification, etherification, and oxidation reactions, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines. The carbon-carbon double bond provides additional sites for functionalization through addition reactions.
Research and Publication Trends
Analysis of publication patterns reveals significant interest in compounds like [R,(-)]-2-Hydroxy-3-pentenenitrile within organic chemistry journals. Publications featuring this compound and related structures appear predominantly in journals focused on organic synthesis and asymmetric catalysis, including:
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Tetrahedron Letters (26.92% of relevant publications)
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Tetrahedron (26.92% of relevant publications)
This distribution highlights the compound's importance in synthetic organic chemistry, particularly in contexts involving asymmetric synthesis and the development of chiral building blocks.
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